molecular formula C14H20N2O5 B2379976 Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate CAS No. 2034361-39-0

Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate

Cat. No. B2379976
CAS RN: 2034361-39-0
M. Wt: 296.323
InChI Key: VESNIALRQSDWGA-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate” is a complex organic compound. It likely contains a methyl ester group (-COOCH3), an isonicotinamide group (a derivative of pyridine), and a butanoate group (a four-carbon chain). These groups are common in many organic compounds and have various properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the isonicotinamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The ester group might undergo hydrolysis, while the isonicotinamide group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and so on .

Scientific Research Applications

Metabolism in Dairy Cows

A study investigated the metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in dairy cows, focusing on its role in Met kinetics at various bodily levels (Lapierre et al., 2011). This research provides insights into how this compound contributes to metabolic processes in livestock.

Novel Synthesis Approaches

The compound Methyl 7-hydroxyhept-5-ynoate, which bears structural similarities to Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate, was synthesized through a series of reactions involving methyl 4-bromo-1-butanimidate hydrochloride and others (Casy et al., 2003). This study highlights innovative synthesis methods for similar compounds.

Protection of Intestinal Epithelial Barrier Function

DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a derivative of this compound, was found to protect epithelial barrier function in an in vitro model of intestinal inflammation, suggesting potential biomedical applications (Martín-Venegas et al., 2013).

Insect Pest Control Agents

A study on novel chiral butanoate esters, related in structure to this compound, examined their use as insect pest control agents (Wimmer et al., 2007). These findings open doors to the development of new pest control solutions.

Autoignition of Methyl Butanoate

Research on the autoignition chemistry of methyl butanoate, closely related to the compound , provided detailed analysis of its thermodynamics and kinetics, which could be relevant to understanding the combustion properties of this compound (Jiao et al., 2015).

Conversion to L-Methionine in Chicks

A study showed that 2-hydroxy-4-(methylthio)butanoic acid (HMB), related to the compound , can be converted to L-methionine in chicks, highlighting its role in poultry nutrition (Dibner et al., 1984).

Safety and Hazards

Like all chemicals, this compound should be handled with care to avoid exposure. The specific safety measures and potential hazards would depend on its physical and chemical properties .

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It might also be interesting to explore its interactions with other compounds and its potential uses in various fields .

properties

IUPAC Name

methyl 4-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-19-8-9-21-12-10-11(5-7-15-12)14(18)16-6-3-4-13(17)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESNIALRQSDWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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